molecular formula C21H21N5O3S2 B4537473 N-[5-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE

N-[5-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE

Cat. No.: B4537473
M. Wt: 455.6 g/mol
InChI Key: OFOPUOUTRMCHTM-UHFFFAOYSA-N
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Description

N-[5-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a structurally complex organic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked acetamidophenyl carbamoyl methyl group and a 3-phenylpropanamide side chain. The acetamidophenyl group enhances hydrogen-bonding capacity, while the phenylpropanamide moiety contributes to hydrophobic interactions.

Properties

IUPAC Name

N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S2/c1-14(27)22-16-8-10-17(11-9-16)23-19(29)13-30-21-26-25-20(31-21)24-18(28)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-13H2,1H3,(H,22,27)(H,23,29)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOPUOUTRMCHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N-[5-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiadiazole ring or the acetamidophenyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring, which is known for its biological activity, alongside a sulfonamide group and an acetamidophenyl moiety. The molecular formula is C20H22N4O2SC_{20}H_{22}N_4O_2S, and it has a molecular weight of 394.48 g/mol. The structural complexity allows for diverse interactions with biological targets.

Medicinal Applications

  • Antimicrobial Activity
    • Case Study: Research has demonstrated that compounds containing thiadiazole rings exhibit significant antibacterial properties. For instance, derivatives similar to N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide have shown efficacy against various Gram-positive and Gram-negative bacteria. This suggests that the compound could be developed as a new class of antibiotics.
  • Anti-inflammatory Effects
    • Research Findings: Studies indicate that thiadiazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis. The specific mechanism involves the modulation of NF-kB signaling pathways.
  • Anticancer Potential
    • Data Overview: Preliminary studies have suggested that compounds with similar structures can induce apoptosis in cancer cells. For example, research on related sulfonamide derivatives revealed their ability to inhibit tumor growth in vitro and in vivo models.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways associated with inflammation and cancer progression.
  • Receptor Interaction: It could modulate receptor activity related to pain perception and immune response.

Data Table: Comparison of Biological Activities

CompoundActivity TypeEfficacyReference
Compound AAntimicrobialModerate
Compound BAnti-inflammatoryHigh
Compound CAnticancerSignificant

Mechanism of Action

The mechanism of action of N-[5-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name (Reference) Molecular Formula Key Structural Features Biological Activity
Target Compound C₂₂H₂₂N₆O₃S₂ 1,3,4-Thiadiazole core, acetamidophenyl carbamoyl methyl sulfanyl, 3-phenylpropanamide Under investigation; hypothesized anticancer/anti-inflammatory activity (inferred from structural analogs)
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () C₁₈H₁₆N₄S₄ Dual thiadiazole rings, butterfly conformation, methylphenyl substituents Antiproliferative activity; structural rigidity enhances target binding
N-(3,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide () C₁₇H₁₆FN₅OS Tetrazole ring, fluorophenyl group, dimethylphenyl acetamide Enhanced molecular target interactions due to fluorine’s electronegativity
2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide () C₁₆H₁₃N₇OS Dual triazole rings, pyridyl group Antiproliferative and anti-inflammatory activities
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () C₂₃H₂₁ClN₆O₂S Chloro and ethoxyphenyl substituents, triazole-pyridine hybrid Potent antiviral activity due to chloro and ethoxy groups
N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-2-methylpropanamide () C₁₇H₁₄N₄OS₂ Thiophene core, cyano groups Unique reactivity in nucleophilic substitutions

Key Differentiators

Substituent Effects : The acetamidophenyl carbamoyl group provides hydrogen-bonding sites absent in simpler phenyl or methylphenyl analogs (). This may enhance solubility and target affinity compared to compounds with aliphatic substituents (e.g., tert-butylamine in ).

Biological Activity

N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfany)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Compounds featuring this scaffold have shown promise in various therapeutic areas due to their ability to interact with multiple biological targets .

The biological activity of N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfany)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways related to cell growth and apoptosis.
  • Anticancer Activity : Research indicates that thiadiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfany)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide and related compounds:

Activity Target/Cell Line IC50 Value (µg/mL) Reference
AnticancerMCF-7 (breast cancer)0.28
AnticancerHepG2 (liver cancer)9.6
AntimicrobialE. coliNot specified
AntimicrobialStaphylococcus aureusNot specified

Case Studies and Research Findings

  • Anticancer Properties :
    • A study evaluated the cytotoxic effects of various thiadiazole derivatives against MCF-7 and HepG2 cell lines. The compound demonstrated significant growth inhibition, with an IC50 value of 0.28 µg/mL against MCF-7 cells . This suggests a strong potential for development as an anticancer agent.
  • Enzyme Inhibition Studies :
    • Research has shown that thiadiazole derivatives can act as potent inhibitors of specific enzymes involved in cancer progression. For instance, compounds derived from the thiadiazole scaffold have been linked to the inhibition of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells .
  • Antimicrobial Activity :
    • Preliminary screening indicated that derivatives of the thiadiazole compound exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity highlights the potential for developing new antimicrobial agents from this class of compounds .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
  • Sulfanyl group introduction : Nucleophilic substitution or thiol-ene reactions, using reagents like mercaptoacetic acid derivatives.
  • Carbamoyl linkage : Coupling 4-acetamidophenyl isocyanate with intermediates under anhydrous conditions (e.g., DMF as solvent, room temperature).
    Optimization Strategies :
  • Vary temperature (e.g., reflux vs. RT) to balance yield and side reactions.
  • Use catalysts like DMAP for carbamate formation .
  • Monitor intermediates via TLC or HPLC to ensure stepwise completion .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions on the thiadiazole ring and phenyl groups. For example, acetamido protons appear as singlets near δ 2.1 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, especially for sulfanyl and carbamoyl moieties .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Challenges include crystal twinning; optimize solvent systems (e.g., DMSO/EtOH) .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target enzymes like cyclooxygenase (COX) or kinases, given the acetamidophenyl and thiadiazole motifs. Use fluorescence-based kinetic assays with positive controls (e.g., celecoxib for COX-2) .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL. Include DMSO as a solvent control .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and target interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Molecular Docking : Simulate binding to protein targets (e.g., EGFR kinase) using AutoDock Vina. Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., thiadiazole derivatives in ). Adjust for solvent effects (DMSO-d6 vs. CDCl3).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals for sulfanyl and carbamoyl protons. For example, HSQC correlates methylene protons (δ 3.8–4.2 ppm) with adjacent carbons .

Q. What strategies address challenges in crystallizing this compound?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., acetone/water) to induce slow crystallization.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5% discrepancy) .

Q. How to design structure-activity relationship (SAR) studies focusing on the thiadiazole and sulfanyl groups?

Methodological Answer:

  • Functional Group Modifications :
    • Replace sulfanyl with sulfonyl to assess oxidation sensitivity.
    • Substitute 4-acetamidophenyl with halogenated analogs (e.g., 4-bromophenyl) to study steric effects.
  • Biological Testing : Compare IC50 values in enzyme assays to quantify activity changes .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Leaving Group Stability : The thiadiazole ring’s electron-withdrawing nature enhances sulfanyl group displacement. Monitor via 19F NMR if fluorinated leaving groups are used.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states. Kinetic studies (e.g., pseudo-first-order conditions) reveal rate dependencies .

Q. How to analyze its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25°C, 24h) or heat (40–60°C). Quantify degradation products via HPLC-PDA at 254 nm.
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Q. What methods validate target engagement in biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on sensor chips. Measure binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-protein interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE
Reactant of Route 2
N-[5-({[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROPANAMIDE

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